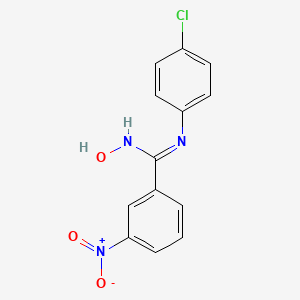

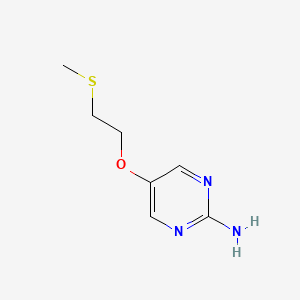

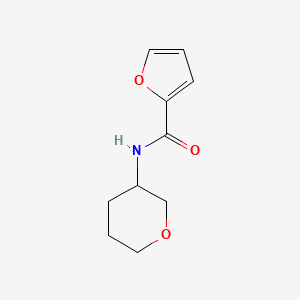

N-(4-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

カタログ番号 B2584317

CAS番号:

692287-17-5

分子量: 291.69

InChIキー: NLTBQTWOIHZNBO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivatives. The nitro group might be introduced via a nitration reaction, and the imidamide group might be formed through a reaction with a suitable amine. The hydroxy group could potentially be introduced via a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, the nitro group, the imidamide group, and the hydroxy group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which would make the benzene ring less reactive towards electrophilic aromatic substitution reactions. The imidamide group might be susceptible to hydrolysis, and the hydroxy group could potentially be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. The presence of the polar nitro, hydroxy, and imidamide groups might increase the compound’s water solubility compared to simple hydrocarbons. The compound might exhibit strong absorption in the UV/Vis region due to the conjugated system of the benzene ring .科学的研究の応用

- Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity. This finding suggests potential antiviral applications for this compound.

- Sulfonamide derivatives, including this compound, have revolutionized medicine due to their antibiotic properties . Further exploration could reveal additional therapeutic applications, such as antimicrobial or antiparasitic agents.

- Sulfonamide derivatives have been investigated for herbicidal properties in agriculture . While specific studies on this compound are limited, its structural features warrant exploration as a potential agrochemical.

- Certain 1,3,4-thiadiazoles exhibit diverse bioactivities, including anticonvulsant, antifungal, and antibacterial properties . Researchers could explore this compound’s effects on other biological targets.

- The synthetic route to obtain this compound involves esterification, hydrazination, salt formation, and cyclization from 4-chlorobenzoic acid . Investigating alternative synthetic pathways or modifications could enhance its accessibility.

- Computational analyses can predict its interactions with biological macromolecules, aiding drug design and optimization . Researchers could explore its binding affinity to specific protein targets.

Antiviral Activity

Medicinal Chemistry

Agricultural Applications

Bioactivity Studies

Chemical Synthesis

Computational Chemistry

作用機序

将来の方向性

特性

IUPAC Name |

N'-(4-chlorophenyl)-N-hydroxy-3-nitrobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c14-10-4-6-11(7-5-10)15-13(16-18)9-2-1-3-12(8-9)17(19)20/h1-8,18H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTBQTWOIHZNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC=C(C=C2)Cl)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

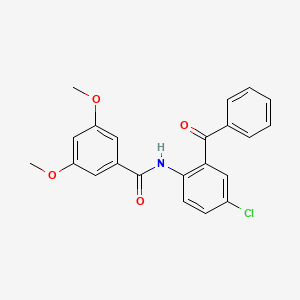

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate](/img/structure/B2584240.png)

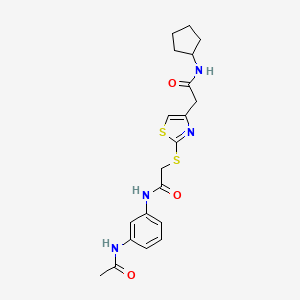

![5-Methyl-7-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584253.png)

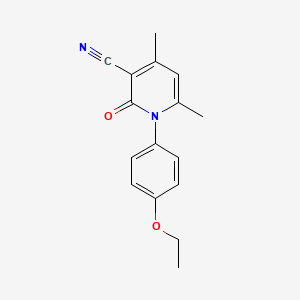

![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)